1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine 1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 2548995-20-4
VCID: VC11819258
InChI: InChI=1S/C22H33N7O/c1-18(2)28-13-11-27(12-14-28)8-4-5-15-30-19-6-9-29(10-7-19)22-20-16-25-26(3)21(20)23-17-24-22/h16-19H,6-15H2,1-3H3
SMILES: CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4C
Molecular Formula: C22H33N7O
Molecular Weight: 411.5 g/mol

1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine

CAS No.: 2548995-20-4

Cat. No.: VC11819258

Molecular Formula: C22H33N7O

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine - 2548995-20-4

Specification

CAS No. 2548995-20-4
Molecular Formula C22H33N7O
Molecular Weight 411.5 g/mol
IUPAC Name 1-methyl-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C22H33N7O/c1-18(2)28-13-11-27(12-14-28)8-4-5-15-30-19-6-9-29(10-7-19)22-20-16-25-26(3)21(20)23-17-24-22/h16-19H,6-15H2,1-3H3
Standard InChI Key UHESYFUKPQTSTQ-UHFFFAOYSA-N
SMILES CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4C
Canonical SMILES CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4C

Introduction

Chemical Identification and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine, reflects its hybrid architecture . Key features include:

PropertyValue
Molecular FormulaC22H33N7O
Molecular Weight411.5 g/mol
SMILESCC(C)N1CCN(CC#CCOC2CCN(c3ncnc4c3cnn4C)CC2)CC1
CAS Registry Number2548995-20-4

The pyrazolo[3,4-d]pyrimidine group is a bicyclic heteroaromatic system known for mimicking purine bases, enabling interactions with kinase active sites . The piperidine and piperazine rings contribute to conformational flexibility and solubility, while the but-2-yn-1-yloxy spacer introduces rigidity .

Structural Analogues and Derivatives

Related compounds include:

  • 1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol (CAS 869073-46-1): A precursor with a hydroxyl group at the piperidine 4-position, used in synthesizing alkoxy derivatives .

  • 4-(1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine (CAS 2640860-98-4): A thiomorpholine-containing analog highlighting the versatility of piperidine substitutions .

Synthetic Pathways and Optimization

Key Synthetic Steps

The synthesis likely involves sequential coupling reactions:

  • Formation of the Pyrazolo[3,4-d]Pyrimidine-Piperidine Intermediate:

    • Condensation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with piperidin-4-ol under Buchwald-Hartwig amination conditions .

  • Introduction of the Alkyne Spacer:

    • Mitsunobu reaction between the intermediate’s hydroxyl group and but-2-yn-1-ol, yielding the but-2-yn-1-yloxy linkage .

  • Piperazine Coupling:

    • Nucleophilic substitution of a bromobut-2-yn-1-yl derivative with 4-(propan-2-yl)piperazine.

Challenges and Solutions

  • Steric Hindrance: The bulky pyrazolo[3,4-d]pyrimidine group may slow coupling reactions. Using palladium catalysts with bulky phosphine ligands (e.g., XPhos) improves yields .

  • Alkyne Stability: But-2-yn-1-yl intermediates are prone to polymerization. Low-temperature reactions (<0°C) and inert atmospheres mitigate degradation .

Applications in Drug Discovery

Oncology

Kinase inhibitors targeting PI3K/Akt/mTOR pathways are explored in breast and prostate cancers. Preclinical studies of analogs show antiproliferative activity at IC50 values of 10–100 nM .

Immunomodulation

The compound’s ability to block T-cell activation kinases (e.g., ITK) could position it as a candidate for autoimmune diseases like rheumatoid arthritis .

Neurological Disorders

Modulation of mTOR signaling may address neurodegenerative conditions such as Alzheimer’s disease, where hyperactive kinase pathways contribute to tau pathology.

Future Directions and Research Gaps

Structural Optimization

  • Bioisosteric Replacement: Substituting the alkyne spacer with a triazole or amide moiety may improve metabolic stability.

  • Prodrug Development: Esterification of the piperazine nitrogen could enhance oral absorption.

Target Validation

  • CRISPR Screens: Genome-wide knockout studies may identify novel kinase targets beyond PI3K/mTOR.

  • Proteomic Profiling: Affinity purification mass spectrometry (AP-MS) can map interactomes in disease models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator